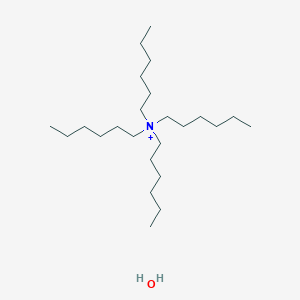

Tetrahexyl ammonnium hydrate

Description

Tetrahexyl ammonium hydrate (THA·H₂O) is an organic-inorganic compound characterized by a quaternary ammonium cation with four hexyl chains (C₆H₁₃)₄N⁺ and a hydrated counterion. It is primarily utilized in catalysis and materials science due to its amphiphilic nature, which enhances solubility in both polar and nonpolar media. For instance, THA has been synthesized as part of the Preyssler anion complex (THA)₇.₇H₆.₃[NaP₅W₃₀O₁₁₀], demonstrating high catalytic efficiency in synthesizing 4-aminopyrazolo[3,4-d]pyrimidine derivatives . Additionally, THA derivatives like tetrahexyl ammonium bisulfite are employed in specialized chemical syntheses .

Properties

Molecular Formula |

C24H54NO+ |

|---|---|

Molecular Weight |

372.7 g/mol |

IUPAC Name |

tetrahexylazanium;hydrate |

InChI |

InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1; |

InChI Key |

JCJNUSDBRRKQPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahexyl ammonium hydrate can be synthesized through the quaternization of hexylamine with hexyl bromide, followed by hydration. The reaction typically involves:

Quaternization: Hexylamine reacts with hexyl bromide in the presence of a base such as sodium hydroxide to form tetrahexyl ammonium bromide.

Hydration: The resulting tetrahexyl ammonium bromide is then treated with water to form tetrahexyl ammonium hydrate.

Industrial Production Methods

Industrial production of tetrahexyl ammonium hydrate follows similar synthetic routes but on a larger scale. The process involves:

Bulk Quaternization: Large quantities of hexylamine and hexyl bromide are reacted in industrial reactors.

Purification: The crude product is purified through crystallization or distillation to obtain high-purity tetrahexyl ammonium bromide.

Hydration: The purified bromide is then hydrated to produce tetrahexyl ammonium hydrate.

Chemical Reactions Analysis

Phase-Transfer Catalysis (PTC)

Tetrahexylammonium hydrate acts as a phase-transfer catalyst, facilitating reactions between hydrophilic anions (e.g., OH⁻, CN⁻) and hydrophobic organic substrates. Its long alkyl chains enhance solubility in organic solvents, while the ammonium cation transports anions into the organic phase.

Key Mechanistic Features:

-

Anion Exchange : The catalyst extracts anions (e.g., OH⁻) from the aqueous phase into the organic phase via ion pairing .

-

Reaction Acceleration : By increasing the effective concentration of reactive anions in the organic phase, reaction rates improve significantly .

Dipolar Cycloaddition Reactions

Tetrahexylammonium chloride (THAC) catalyzes 1,3-dipolar cycloadditions between α-hydrazonyl chlorides and alkenes in water. This method avoids traditional organic solvents and achieves high yields under mild conditions .

Example Reaction:

Substrates : α-Hydrazonyl chlorides + alkenes

Conditions : 0.1M NaOH, THAC (10.5 mmol), room temperature

Products : Pyrazoline derivatives

| Entry | Substrate (R) | Product | Yield (%) | Time (hrs) |

|---|---|---|---|---|

| 14 | H | 8 | 77 | 9 |

| 20 | OCH₃ | 9 | 88 | 7 |

| 26 | H | 11 | 95 | 10 |

Data sourced from , Tables 3–5.

Nucleophilic Substitutions

In PTC-mediated nucleophilic substitutions, tetrahexylammonium hydrate enhances the reactivity of nucleophiles like hydroxide or cyanide. For example:

Reaction :

-

Efficiency : Reactions proceed at lower temperatures compared to non-catalytic methods .

-

Scope : Effective for alkyl halides, aryl halides, and sulfonate esters.

Alkyne Isomerization

Tetrahexylammonium hydrate catalyzes the isomerization of alkynes to allenes via phase-transfer conditions. This reaction is critical for synthesizing conjugated dienes, which are valuable in materials science.

Mechanism :

-

Base deprotonation of the alkyne.

-

Hydride transfer mediated by the ammonium catalyst.

-

Formation of the allene product.

Oxidation Reactions

The compound aids in oxidation reactions by transferring oxidizing agents (e.g., permanganate, hypochlorite) into organic phases. For instance:

Reaction :

-

Efficiency : Higher yields compared to traditional methods due to improved phase compatibility.

Comparative Catalytic Performance

Tetrahexylammonium hydrate outperforms shorter-chain analogs (e.g., tetrabutylammonium) in reactions requiring higher organic-phase solubility.

| Catalyst | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Tetrahexylammonium | Cycloaddition (Entry 20) | 88 | |

| Tetrabutylammonium | Cycloaddition (Entry 14) | 77 |

Limitations and Stability

Scientific Research Applications

Tetrahexyl ammonium hydrate has a wide range of applications in scientific research:

Chemistry: Used as a phase-transfer catalyst in organic synthesis to enhance reaction rates and yields.

Biology: Employed in the study of ion transport and membrane permeability.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tetrahexyl ammonium hydrate exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The molecular targets include:

Reactant Molecules: Enhances the solubility of reactants in different phases.

Reaction Intermediates: Stabilizes reaction intermediates, leading to higher yields.

Comparison with Similar Compounds

Structural and Functional Differences Based on Alkyl Chain Length

The alkyl chain length of quaternary ammonium compounds significantly impacts their physicochemical properties and applications. Below is a comparative analysis:

*Estimated based on alkyl chain contributions.

- Catalytic Activity : THA and tetraheptyl ammonium (THPA) show comparable catalytic efficiency in Preyssler anion systems, but THA’s shorter chains may improve substrate accessibility .

- Solubility : Longer alkyl chains (e.g., THA vs. tetramethyl) reduce water solubility but enhance organic solvent compatibility, making THA suitable for heterogeneous catalysis .

- Thermal Stability : THA-based Preyssler complexes exhibit stability up to 300°C, whereas tetramethyl ammonium derivatives decompose at lower temperatures due to weaker van der Waals interactions .

Counterion and Hydration Effects

The counterion and hydration state influence reactivity and application scope:

- Acidity: THA-Preyssler complexes exhibit Brønsted acidity superior to non-hydrated quaternary ammonium salts, enabling proton-transfer reactions .

- Hydration Stability : THA hydrates maintain structural integrity under ambient conditions, whereas tetramethyl ammonium hydroxide hydrates are hygroscopic and require stringent storage .

Q & A

Q. What are the established synthetic routes for tetrahexyl ammonium hydrate, and how can reaction conditions be optimized for purity?

Tetrahexyl ammonium hydrate is synthesized via alkylation reactions, where ammonium salts react with alkylating agents (e.g., alkyl halides or carbonates). For example, tetrahexyl ammonium chloride can be synthesized by reacting ammonium chloride with hexylating agents like dimethyl carbonate under controlled pH and temperature . Purification involves recrystallization or solvent extraction to remove byproducts. Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting molar ratios, solvent polarity, and reaction time to maximize yield and minimize impurities.

Q. Which characterization techniques are most effective for confirming the structural integrity of tetrahexyl ammonium hydrate?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify alkyl chain arrangement and hydration state (e.g., H NMR for proton environments) .

- X-ray Diffraction (XRD) : For crystallinity analysis and unit cell parameter determination.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., -OH in hydrate) and hydrogen bonding patterns.

- Thermogravimetric Analysis (TGA) : To quantify hydrate water content by measuring mass loss upon heating .

Q. What safety protocols should be followed when handling tetrahexyl ammonium hydrate in laboratory settings?

While tetrahexyl ammonium salts are classified as non-hazardous in some contexts , standard precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure.

- Waste Disposal : Neutralize aqueous solutions before disposal via approved chemical waste channels .

Advanced Research Questions

Q. How does tetrahexyl ammonium hydrate influence CO2_22 clathrate hydrate formation kinetics and phase equilibria?

Tetrahexyl ammonium ions act as thermodynamic promoters, reducing the pressure required for CO hydrate formation. Experimental designs involve:

- High-Pressure Reactors : Measure equilibrium conditions (e.g., 0.3–4.4 MPa, 279–292 K) .

- Morphological Analysis : Use microscopy to observe hydrate crystal growth patterns.

- Data Collection : Compare dissociation enthalpies and guest molecule occupancy via Raman spectroscopy or gas chromatography.

| Parameter | Range | Measurement Technique |

|---|---|---|

| Pressure | 0.3–4.4 MPa | Quartz crystal microbalance |

| Temperature | 279–292 K | Thermocouples |

| Hydrate Stability | TBAB analog data | Phase diagrams |

Q. What methodologies enhance the electrocatalytic activity of tetrahexyl ammonium hydrate in oxygen reduction reactions (ORR)?

Tetrahexyl ammonium cations (THA) modify electrode surfaces to improve ORR efficiency. Key steps include:

- Electrode Functionalization : Immerse Pt electrodes in THA-containing solutions to form cation adlayers .

- Electrochemical Testing : Use rotating disk electrode (RDE) setups to measure current density and Tafel slopes.

- Optimization : Vary THA concentration (e.g., 0.1–1.0 mM) and electrolyte pH to achieve 8x activity enhancement over bare Pt .

Q. How can researchers resolve contradictions in reported phase equilibrium data for tetrahexyl ammonium hydrate systems?

Contradictions often arise from differences in experimental setups or impurity levels. Mitigation strategies include:

- Standardized Protocols : Use calibrated sensors and replicate conditions (pressure, temperature, stirring rate) across studies .

- Impurity Analysis : Characterize starting materials via mass spectrometry to detect trace contaminants.

- Computational Validation : Compare results with molecular dynamics simulations (e.g., using CP2K or LAMMPS) to identify outliers .

Q. What environmental monitoring techniques are critical during tetrahexyl ammonium hydrate dissociation in subsea applications?

Post-dissociation monitoring focuses on methane leakage and seabed stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.